molecular formula C21H22FN7O B2593441 N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021109-38-5

N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2593441
CAS RN: 1021109-38-5
M. Wt: 407.453
InChI Key: YRJFLUZGXWLAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22FN7O and its molecular weight is 407.453. The purity is usually 95%.
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Scientific Research Applications

Potential as Kinase Inhibitors

Research has identified certain N-substituted piperazine carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds show improved enzyme potency and aqueous solubility, with one analogue demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration. Such findings suggest that structurally similar compounds, including N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide, may hold promise as selective kinase inhibitors with potential applications in cancer treatment (Schroeder et al., 2009).

Applications in Neurological Disorders

Compounds with structural similarities have been explored as PET tracers for imaging serotonin 5-HT1A receptors, indicating their potential utility in studying neuropsychiatric disorders. The cyclohexanecarboxamide derivative, characterized by high brain uptake and slow clearance, highlights the role of such compounds in improving the in vivo quantification of neurotransmitter receptors (García et al., 2014).

Analgesic and Anti-inflammatory Activity

Studies on diphenylbutylpiperazinepyridyl derivatives have shown potent inhibition of neurotransmitter uptake, including serotonin, noradrenaline, and dopamine. These compounds also modulate neurotransmitter release, suggesting their potential as therapeutic agents for conditions involving neurotransmitter dysregulation, such as chronic pain and inflammation (Pettersson, 1995).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of related compounds have demonstrated antimicrobial and antitumor activities, suggesting a broader therapeutic application of such molecules. This includes potential use in combating infectious diseases and cancer, highlighting the importance of continued research into N-substituted piperazine carboxamides (Rajasekaran et al., 1999).

properties

IUPAC Name

N-(3-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-15-7-8-23-19(13-15)25-18-5-6-20(27-26-18)28-9-11-29(12-10-28)21(30)24-17-4-2-3-16(22)14-17/h2-8,13-14H,9-12H2,1H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFLUZGXWLAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

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